4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-18-11(2)7-15(8-12(18)3)25(22,23)20-14-5-6-16-13(9-14)10-17(21)19-16/h5-9,20H,4,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQTXEHAGDYMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation and Methylation: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The indole nucleus can also interact with various receptors and proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
The structural and functional attributes of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are best contextualized by comparing it to three analogous sulfonamide derivatives:
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- All compounds comply with Lipinski’s rule, but the target’s indolinone moiety may favor apoptosis-related pathways, unlike the pyrazole-based analogues .
Biological Activity
4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group linked to an indoline derivative, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds within the benzenesulfonamide class exhibit notable antimicrobial properties. For instance, a study reported that derivatives showed significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been documented in several studies. A related compound was shown to inhibit carrageenan-induced rat paw edema significantly, demonstrating its effectiveness in reducing inflammation:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
Such results indicate that the compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
The biological activity of sulfonamides often involves interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in bacterial folic acid synthesis.
- Receptor Modulation : The indoline structure can interact with various receptors, potentially altering signal transduction pathways relevant to inflammation and cell proliferation.
Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating the potential for development as anticancer agents.
- Combination Therapies : Investigations into the synergistic effects of this compound with existing antibiotics suggest enhanced efficacy against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted benzenesulfonyl chlorides and 2-oxoindoline derivatives. Key steps include:
- Sulfonamide bond formation : Reacting the sulfonyl chloride with the amine group of 2-oxoindolin-5-amine under anhydrous conditions (e.g., dichloromethane or DMF as solvents) at 0–5°C to minimize side reactions .
- Functional group protection : Ethoxy and methyl groups may require protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent unwanted reactivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%). Yield optimization often requires strict temperature control (20–25°C) and inert atmospheres .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of ethoxy (δ 1.3–1.5 ppm for CH3, δ 3.4–3.6 ppm for OCH2), methyl (δ 2.1–2.3 ppm), and sulfonamide protons (δ 7.8–8.0 ppm for aromatic protons adjacent to SO2) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C19H21N2O4S: 385.12) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the ethoxy and methyl groups influence the compound’s interactions with biological targets?
- Methodological Answer :
- Steric Effects : The 3,5-dimethyl groups create steric hindrance, potentially limiting access to flat binding pockets (e.g., enzyme active sites). Molecular docking studies can compare binding energies of methylated vs. non-methylated analogs .
- Electronic Effects : The ethoxy group’s electron-donating nature may enhance π-π stacking with aromatic residues in target proteins (e.g., kinases or carbonic anhydrases). Substituent effects can be probed via Hammett plots or DFT calculations .
- Experimental Validation : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy) and compare IC50 values in enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and validate cell lines for consistent viability metrics (e.g., MTT assay at 48–72 hours) .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods like surface plasmon resonance (SPR) to measure direct binding .
- Data Normalization : Express activity as % inhibition relative to baseline (solvent control) and account for solvent effects (e.g., DMSO <0.1% v/v) .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Methodological Answer :
- Degradation Pathways : Conduct hydrolysis studies at pH 4, 7, and 9 to simulate environmental conditions. Monitor degradation products via LC-MS .
- Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) and evaluate bioaccumulation potential via logP measurements (predicted logP ~2.5–3.0) .
- Microcosm Studies : Assess microbial degradation in soil/water systems under aerobic/anaerobic conditions, quantifying half-lives (t1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
